molecular formula C22H29N3O3 B6089696 6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol

6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol

Cat. No. B6089696
M. Wt: 383.5 g/mol
InChI Key: QMMOOVTWRVIYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol, commonly known as HM-3, is a compound that has gained significant attention in the scientific community due to its potential application in various research fields. HM-3 is a small molecule that belongs to the class of pyrimidinol compounds and has a unique chemical structure that makes it an attractive target for researchers.

Mechanism of Action

The mechanism of action of HM-3 is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. HM-3 has been shown to interact with DNA and RNA, which may contribute to its fluorescence properties. Additionally, HM-3 has been reported to inhibit the activity of certain enzymes, which may be relevant to its potential therapeutic applications.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that HM-3 can induce apoptosis, or programmed cell death, in cancer cells. HM-3 has also been reported to have antioxidant properties, which may be relevant to its potential use in the treatment of diseases associated with oxidative stress. Additionally, HM-3 has been shown to have anti-inflammatory effects, which may be relevant to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of HM-3 is its high sensitivity and selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, HM-3 has a relatively simple chemical structure, which makes it easy to synthesize and modify for specific applications. However, one of the main limitations of HM-3 is its potential toxicity, which may limit its use in certain applications. Furthermore, the synthesis of HM-3 is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research and development of HM-3. One potential direction is the further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new derivatives of HM-3 with improved properties, such as increased selectivity or reduced toxicity, may be an area of future research. Furthermore, the investigation of the potential therapeutic applications of HM-3, particularly in the treatment of cancer and other diseases, is an area of ongoing research. Overall, the unique chemical structure and potential applications of HM-3 make it an interesting target for future research.

Synthesis Methods

The synthesis of HM-3 involves a multi-step process that starts with the condensation of 4-piperidone with 3-(3-hydroxy-3-methylbutyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-methylpyrimidin-4-ol in the presence of a suitable base to give the final product, HM-3. The synthesis of HM-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

HM-3 has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. HM-3 has also been used as a marker for the visualization of DNA in cells and tissues. Furthermore, HM-3 has been investigated for its potential application in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-15-23-19(14-20(26)24-15)17-8-11-25(12-9-17)21(27)18-6-4-5-16(13-18)7-10-22(2,3)28/h4-6,13-14,17,28H,7-12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMOOVTWRVIYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol

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